molecular formula C17H10ClN3O3S B2623666 N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide CAS No. 868376-89-0

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide

Cat. No. B2623666
CAS RN: 868376-89-0
M. Wt: 371.8
InChI Key: GSTBFEKYZLRYOF-ZPHPHTNESA-N
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Description

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide, commonly known as CNB-001, is a synthetic compound that has gained significant attention in the field of neuroscience research. It is a small molecule that has been shown to exhibit neuroprotective properties, making it a potential therapeutic agent for various neurodegenerative diseases. In

Mechanism of Action

The exact mechanism of action of CNB-001 is not fully understood, but it is believed to act through multiple pathways. CNB-001 has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. This leads to the upregulation of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. CNB-001 has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This leads to a reduction in inflammation in the brain.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in various cell types, including neurons and glial cells. CNB-001 has also been shown to improve mitochondrial function, which is important for energy production in the brain. In animal models of Alzheimer's disease, CNB-001 has been found to improve cognitive function and memory, as well as reduce amyloid beta plaques and neurofibrillary tangles, which are hallmarks of the disease.

Advantages and Limitations for Lab Experiments

One of the advantages of CNB-001 is its neuroprotective properties, which make it a potential therapeutic agent for various neurodegenerative diseases. CNB-001 has also been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of CNB-001 is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Moreover, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of CNB-001.

Future Directions

There are several future directions for research on CNB-001. One area of research is to investigate the efficacy of CNB-001 in human clinical trials for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to explore the potential of CNB-001 as a therapeutic agent for other conditions that involve oxidative stress and inflammation, such as traumatic brain injury and stroke. Moreover, more research is needed to fully understand the mechanism of action of CNB-001 and its pharmacokinetics and pharmacodynamics. Finally, the development of more water-soluble derivatives of CNB-001 could improve its potential as a therapeutic agent.
In conclusion, CNB-001 is a synthetic compound with neuroprotective properties that has potential as a therapeutic agent for various neurodegenerative diseases. Its mechanism of action involves the activation of antioxidant and anti-inflammatory pathways, leading to a reduction in oxidative stress and inflammation in the brain. While more research is needed to fully understand its pharmacokinetics and pharmacodynamics, CNB-001 represents a promising avenue for the development of novel therapeutics for neurodegenerative diseases.

Synthesis Methods

CNB-001 is synthesized through a multi-step process starting from 2-aminothiophenol. The first step involves the reaction of 2-aminothiophenol with 4-chloro-3-prop-2-ynylbenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-nitrobenzoyl chloride to yield CNB-001. The final product is purified through column chromatography to obtain a pure compound.

Scientific Research Applications

CNB-001 has been extensively studied for its neuroprotective properties. It has been shown to protect against oxidative stress, inflammation, and apoptosis, which are all implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CNB-001 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Moreover, CNB-001 has been found to have anti-inflammatory effects in various cell types, including microglia and astrocytes, which are involved in the inflammatory response in the brain.

properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O3S/c1-2-10-20-15-13(18)4-3-5-14(15)25-17(20)19-16(22)11-6-8-12(9-7-11)21(23)24/h1,3-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTBFEKYZLRYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide

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